![molecular formula C9H9F2NO4S B187265 methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate CAS No. 5571-32-4](/img/structure/B187265.png)
methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate, also known as Difluoromethylornithine (DFMO), is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme involved in the biosynthesis of polyamines. DFMO has been studied extensively for its potential therapeutic applications in cancer, parasitic infections, and neurological disorders.
Mecanismo De Acción
DFMO inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and growth, and their overproduction is associated with various diseases, including cancer. By inhibiting ODC, DFMO decreases the levels of polyamines, thereby inhibiting cell proliferation and growth.
Efectos Bioquímicos Y Fisiológicos
DFMO has been shown to have various biochemical and physiological effects. In cancer, DFMO has been shown to decrease the levels of polyamines, inhibit cell proliferation, and induce apoptosis. In parasitic infections, DFMO has been shown to inhibit the growth of the parasites by decreasing the levels of polyamines. In neurological disorders, DFMO has been shown to improve motor function and decrease the levels of polyamines in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMO has several advantages for lab experiments, including its potent inhibitory activity against ODC and its ability to decrease the levels of polyamines. However, DFMO also has some limitations, including its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
DFMO has several potential future directions for research, including its use in combination with other drugs for cancer treatment, its potential use in other parasitic infections, and its potential use in other neurological disorders. Additionally, further research is needed to determine the optimal dosing and monitoring strategies for DFMO in various diseases.
Métodos De Síntesis
DFMO can be synthesized through the reaction of N-methyl carbamate with 4-(difluoromethylsulfonyl)benzaldehyde in the presence of a base catalyst. The resulting product is then hydrolyzed to yield DFMO.
Aplicaciones Científicas De Investigación
DFMO has been extensively studied for its potential therapeutic applications in various diseases. In cancer, DFMO has been shown to inhibit the growth of tumor cells by decreasing the levels of polyamines, which are essential for cell proliferation. DFMO has also been studied for its potential use in parasitic infections, such as African sleeping sickness and Chagas disease. In addition, DFMO has been investigated for its potential use in neurological disorders, such as Huntington's disease and schizophrenia.
Propiedades
Número CAS |
5571-32-4 |
|---|---|
Nombre del producto |
methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate |
Fórmula molecular |
C9H9F2NO4S |
Peso molecular |
265.24 g/mol |
Nombre IUPAC |
methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate |
InChI |
InChI=1S/C9H9F2NO4S/c1-16-9(13)12-6-2-4-7(5-3-6)17(14,15)8(10)11/h2-5,8H,1H3,(H,12,13) |
Clave InChI |
CGSCFDOXBOYOGH-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(F)F |
SMILES canónico |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)
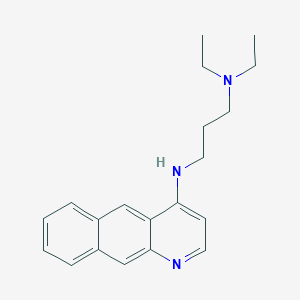
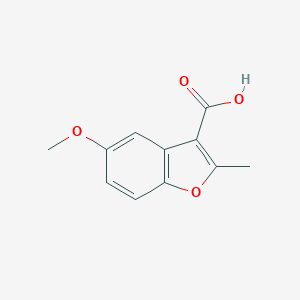
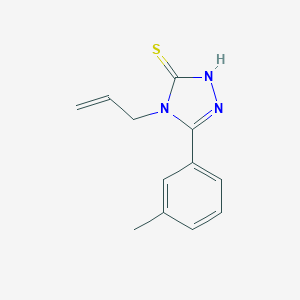
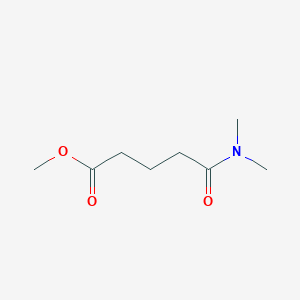
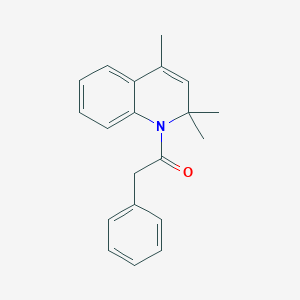
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
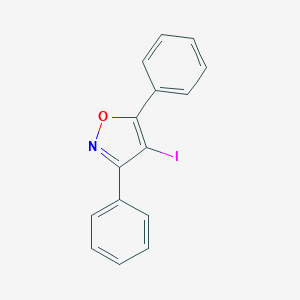
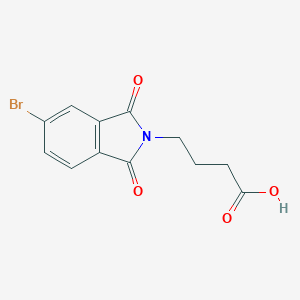
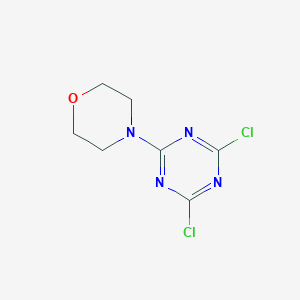
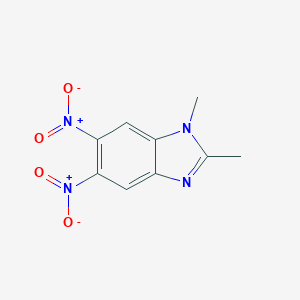
![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
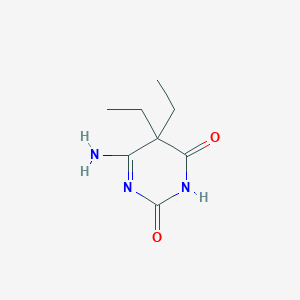
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)